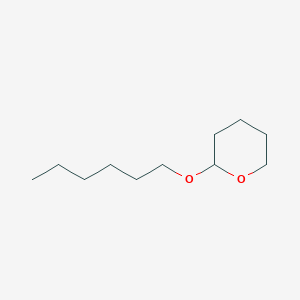
2-(Hexyloxy)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hexyloxy)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
2-(Hexyloxy)tetrahydro-2H-pyran is widely used as a building block in organic synthesis. It can participate in various reactions such as:
- Oxidation : Producing aldehydes or ketones.
- Reduction : Yielding alkanes or alkenes.
- Substitution Reactions : Leading to the formation of different ether derivatives.
These properties make it valuable for creating more complex molecules in synthetic organic chemistry.
Medicinal Chemistry
Research has indicated that this compound may exhibit biological activity relevant to medicinal applications. Notable findings include:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting potential use as anti-cancer agents.
- Antimicrobial Activity : Preliminary assays indicate that it may possess antimicrobial properties against various pathogens.
The compound's ability to interact with biological targets makes it a candidate for drug development.
Materials Science
In materials science, this compound is explored for its use in developing specialty chemicals and materials. Its unique structure allows for:
- Polymerization : Serving as a monomer for synthesizing polymers with specific properties.
- Coatings and Adhesives : Its chemical stability can enhance the performance of coatings and adhesives in industrial applications.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on androgen-sensitive prostate cancer cell lines. Results indicated a significant reduction in cell proliferation, highlighting its potential as an anti-cancer therapeutic agent. The mechanism was attributed to the compound's ability to inhibit androgen receptor signaling pathways.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Using disc diffusion methods, the compound demonstrated notable inhibition zones, suggesting its potential as an antimicrobial agent.
Propriétés
Numéro CAS |
1927-63-5 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2-hexoxyoxane |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h11H,2-10H2,1H3 |
Clé InChI |
LMUWFXQGRIPPJK-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1CCCCO1 |
SMILES canonique |
CCCCCCOC1CCCCO1 |
Key on ui other cas no. |
1927-63-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















